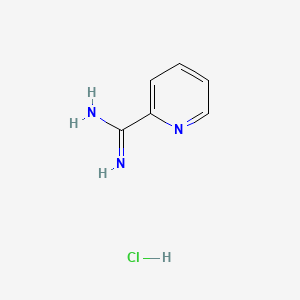

Picolinimidamid-Hydrochlorid

Übersicht

Beschreibung

Picolinimidamide hydrochloride, also known as Pyridine-2-carboxamidine Hydrochloride or 2-Amidinopyridine Hydrochloride, is a chemical compound with the molecular formula C6H7N3·HCl and a molecular weight of 157.60 . It appears as a white to light yellow powder or crystal . This compound is used as a ligand for nickel catalysis, enabling nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .

Synthesis Analysis

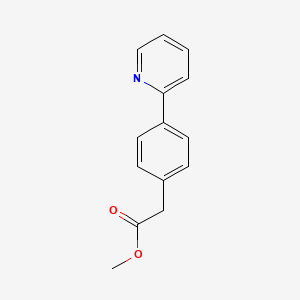

The synthesis of Picolinimidamide hydrochloride involves a mixture of 3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one and picolinimidamide hydrochloride in ethanol, which is then heated to reflux .

Molecular Structure Analysis

The molecular structure of Picolinimidamide hydrochloride is confirmed by NMR . The compound has an empirical formula (Hill Notation) of C6H7N3·HCl .

Chemical Reactions Analysis

Picolinimidamide hydrochloride is used as a ligand for nickel catalysis, enabling nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .

Physical and Chemical Properties Analysis

Picolinimidamide hydrochloride is a solid at 20°C . It has a melting point range of 150.0 to 154.0°C . The compound is hygroscopic, meaning it absorbs moisture from the air .

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Picolinimidamid-Hydrochlorid wird häufig in der chemischen Synthese verwendet . Es wird nach der Literaturmethode synthetisiert . Diese Verbindung ist im Handel erhältlich und wird häufig als Ausgangsmaterial in verschiedenen chemischen Reaktionen verwendet .

Ligand für reduktive Kreuz-Elektrophil-Kupplung

Diese Verbindung dient als Ligand für die reduktive Kreuz-Elektrophil-Kupplung . Dieser Prozess ist in der Lage, C (sp2)-C (sp3)-Bindungen zu bilden . Diese Anwendung ist besonders nützlich im Bereich der organischen Synthese.

Kreuzkupplungsreaktionen

This compound wird in Kreuzkupplungsreaktionen eingesetzt . Es ist Teil des Werkzeugkastens für C (sp2)-C (sp3)-Kreuzkupplungsreaktionen . Diese Reaktionen sind grundlegend für die Synthese komplexer organischer Moleküle.

Nickel-katalysierte Kreuzkupplung

Es wurde gezeigt, dass diese Verbindung die nickel-katalysierte Kreuzkupplung verschiedener basischer Stickstoffheterocyclen mit primären und sekundären Alkylhalogeniden ermöglicht . Diese Anwendung ist bedeutsam im Bereich der Katalyse und synthetischen Chemie.

Synthese von Derivaten

This compound wird bei der Synthese seiner Derivate verwendet . Beispielsweise wird es bei der Synthese von parent Chalcon (1) und anderen Derivaten 2-4 unter Verwendung von pyridylsubstituierten Ausgangsmaterialien unter analogen Verfahren verwendet .

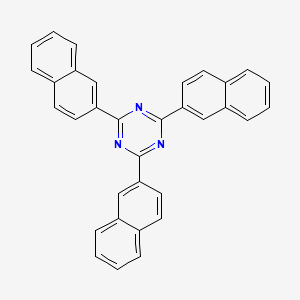

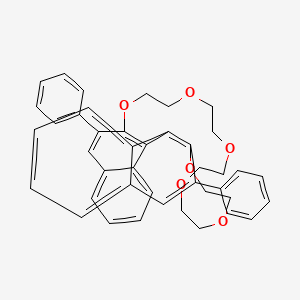

Photophysikalische Verhaltensweisen und OLED-Leistungen

In einer Studie wurden isomere Spiro-[acridin-9,9’-fluoren]-2,4-dipyridylpyrimidin-basierte TADF-Emitter unter Verwendung von this compound hergestellt . Die Studie lieferte Erkenntnisse über photophysikalische Verhaltensweisen und OLED-Leistungen .

Wirkmechanismus

Target of Action

Picolinimidamide hydrochloride is primarily used as a ligand in reductive cross-electrophile coupling reactions . These reactions are capable of forming C(sp2)-C(sp3) bonds .

Mode of Action

It is known to participate in reductive cross-electrophile coupling reactions . In these reactions, it likely interacts with electrophiles to facilitate the formation of C(sp2)-C(sp3) bonds .

Biochemical Pathways

Its role in reductive cross-electrophile coupling reactions suggests that it may influence pathways involving the formation of c(sp2)-c(sp3) bonds .

Pharmacokinetics

It is known to be soluble , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of Picolinimidamide hydrochloride’s action are likely related to its role in reductive cross-electrophile coupling reactions . By acting as a ligand in these reactions, it facilitates the formation of C(sp2)-C(sp3) bonds .

Action Environment

The action, efficacy, and stability of Picolinimidamide hydrochloride can be influenced by various environmental factors. For instance, it is known to be hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption . Furthermore, the compound is typically used in reactions carried out under nitrogen , suggesting that the presence of specific gases may also influence its action.

Safety and Hazards

Picolinimidamide hydrochloride is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Eigenschaften

IUPAC Name |

pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.ClH/c7-6(8)5-3-1-2-4-9-5;/h1-4H,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHCEDDZKAYPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496598 | |

| Record name | Pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51285-26-8 | |

| Record name | Pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridine-2-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

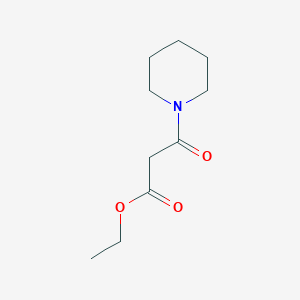

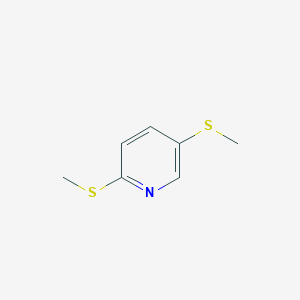

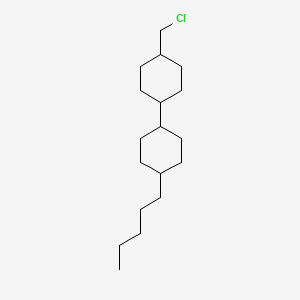

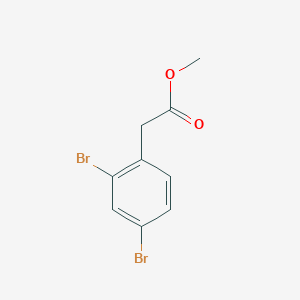

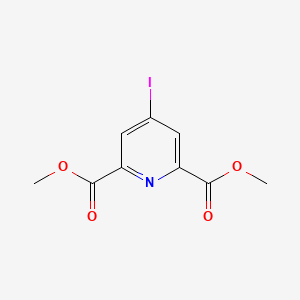

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

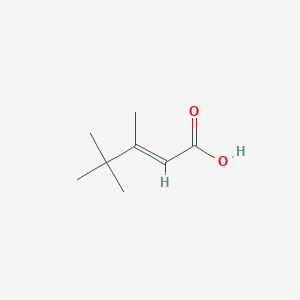

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B1641049.png)

![1H-Pyrrolo[3,2-b]pyridine, 5-chloro-2-methyl-3-(methylthio)-](/img/structure/B1641090.png)